Gly-Pro p-nitroanilide p-toluenesulfonate salt
Overview
Description
Mechanism of Action
Target of Action
The primary target of GPDA is the enzyme Dipeptidyl Peptidase IV (DPPIV) . DPPIV is a circulating enzyme that plays a crucial role in glucose metabolism .
Mode of Action
GPDA acts as a substrate for DPPIV . The enzyme cleaves the GPDA molecule, leading to a change that can be quantified by colorimetric detection .
Biochemical Pathways
The cleavage of GPDA by DPPIV affects the glucose metabolism pathway . Specifically, DPPIV inactivates two peptides responsible for a majority of nutrient-stimulated insulin secretion: glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) .
Pharmacokinetics
The solubility of gpda in 1 m hcl is 50 mg/ml , which could potentially influence its bioavailability.
Result of Action
The cleavage of GPDA by DPPIV results in the inactivation of GIP and GLP-1 . This inactivation impacts insulin secretion, thereby influencing glucose metabolism .
Action Environment
The action, efficacy, and stability of GPDA can be influenced by various environmental factors. For instance, the compound is soluble in DMSO , and its storage temperature is -20°C . These factors could potentially affect the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gly-Pro p-nitroanilide p-toluenesulfonate salt typically involves the reaction of glycine-proline dipeptide with p-nitroaniline, followed by the addition of p-toluenesulfonic acid to form the salt . The reaction conditions usually require controlled temperatures and pH levels to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve automated processes to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Gly-Pro p-nitroanilide p-toluenesulfonate salt primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays . It can also participate in substitution reactions due to the presence of the nitro group on the aniline ring .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and various solvents such as water and organic solvents . The conditions for these reactions typically involve specific pH levels and temperatures to optimize the reaction rates and yields .
Major Products Formed: The major products formed from the hydrolysis of this compound include glycine, proline, and p-nitroaniline . These products are often analyzed to determine the activity of enzymes such as dipeptidyl peptidase IV .
Scientific Research Applications
Gly-Pro p-nitroanilide p-toluenesulfonate salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . It serves as a substrate for assaying dipeptidyl peptidase IV activity in serum and brush border homogenates . This compound is also used in biochemical studies to investigate enzyme kinetics and inhibitor screening .
Comparison with Similar Compounds
Biological Activity
Gly-Pro p-nitroanilide p-toluenesulfonate salt (GP-p-NA) is a synthetic compound widely recognized for its role as a substrate in enzymatic assays, particularly for the enzyme dipeptidyl peptidase IV (DPPIV). This article delves into the biological activity of GP-p-NA, focusing on its mechanisms, applications, and relevant research findings.
Overview of this compound
- Chemical Formula : C₁₈H₂₁N₃O₅S
- Molecular Weight : Approximately 464.49 g/mol
- CAS Number : 65096-46-0
GP-p-NA consists of a glycine-proline dipeptide linked to a p-nitroaniline moiety. Its primary application is in measuring the activity of DPPIV, an enzyme that plays a crucial role in glucose metabolism and immune regulation by inactivating incretin hormones, which are vital for insulin secretion and glucose homeostasis.
The biological activity of GP-p-NA is primarily characterized by its hydrolysis by DPPIV, resulting in the release of p-nitroaniline. This reaction can be quantified spectrophotometrically, allowing researchers to measure enzyme activity effectively. The reaction can be summarized as follows:
This hydrolysis is significant for understanding enzyme kinetics and substrate specificity, making GP-p-NA a valuable tool in diabetes research and therapeutic development .
Applications in Research
- Enzyme Activity Measurement : GP-p-NA is extensively used to assay DPPIV activity in various biological samples, including serum from patients with metabolic disorders. The ability to measure DPPIV activity is crucial for diagnosing conditions such as diabetes and assessing the efficacy of DPPIV inhibitors.
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Case Studies :
- A study utilized GP-p-NA to evaluate CD26 activity, another enzyme related to immune response and metabolism. The researchers incubated CD26 with GP-p-NA and monitored the enzymatic conversion over time, demonstrating the compound's versatility beyond DPPIV assays .
- In another case, GP-p-NA was employed to investigate the effects of natural enzyme inhibitors on DPPIV activity, providing insights into potential therapeutic agents for managing blood glucose levels .
- Kinetic Studies : Research involving GP-p-NA has led to the determination of kinetic parameters such as (Michaelis constant) and (maximum velocity), which are essential for understanding enzyme efficiency and substrate interactions.
Comparative Analysis with Similar Compounds
The following table compares GP-p-NA with other related compounds used in enzymatic assays:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Glycyl-Lysine p-nitroanilide | Contains lysine instead of proline | Used for different enzyme assays |
Ala-Gly p-nitroanilide | Shorter peptide chain | Less specificity for DPPIV |
Pro-Leu p-nitroanilide | Different amino acid sequence | Potentially different biological activities |
Gly-Pro 4-methylumbelliferyl acetate | Uses 4-methylumbelliferyl instead | Fluorescent properties for detection |
GP-p-NA stands out due to its specific application in measuring DPPIV activity, making it particularly valuable in metabolic research.
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLUWCXVWCBOPP-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628400 | |
Record name | 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65096-46-0 | |
Record name | 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is GPDA and what is its primary use in research?
A1: GPDA, or Gly-Pro p-nitroanilide p-toluenesulfonate salt, is a synthetic compound used as a substrate to measure the activity of the enzyme Glycylproline dipeptidyl aminopeptidase (also abbreviated as GPDA). This enzyme is involved in the breakdown of proteins and peptides containing a glycylproline sequence. Measuring GPDA activity is useful in various diagnostic contexts, including liver disease and certain cancers.
Q2: How is GPDA used to diagnose primary hepatic carcinoma (PHC)?
A2: Research suggests that a specific isoenzyme of GPDA, called GPDA-F, is elevated in the serum of patients with PHC. [, , , ]. This elevation is observed even in patients with negative alpha-fetoprotein (AFP) levels, making it potentially valuable for early detection [, ]. Measuring GPDA-F levels, therefore, could aid in the diagnosis of PHC, especially in cases where AFP is not a reliable marker.
Q3: Are there other diseases where GPDA levels are altered?
A3: Yes. Studies show altered serum GPDA activity in various conditions:
- Benign Liver Diseases: Elevated in chronic hepatitis and liver cirrhosis, though less pronounced than in PHC [, ].
- Gastric Cancer: Decreased activity observed in gastric cancer patients [, ].
- Upper Gastrointestinal Bleeding: Serum GPDA significantly reduced [].
- Hypertension: Increased levels of GPDA are found in urine, potentially indicating early kidney injury [, ].
Q4: What are the limitations of using GPDA as a diagnostic marker?
A4: While promising, GPDA measurement has limitations:
- Specificity: GPDA is not exclusively elevated in PHC and can be elevated in other liver diseases, potentially leading to false positives [, ].
- Standardization: There is a need for standardized assays and cut-off values for GPDA-F to ensure consistent and reliable results across different labs [].
Q5: Are there any alternative markers used in conjunction with GPDA?
A5: Yes, combining GPDA with other markers can improve diagnostic accuracy. Studies have investigated combined detection with:
- AFP & AFU: Concurrent measurement of AFP, AFU, and GPDA-F demonstrated increased sensitivity for PHC diagnosis, particularly in cases with low AFP levels [].
- GGT-II: Simultaneous determination of GPDA-F and GGT-II, or AFP and GGT-II, showed increased sensitivity compared to individual markers. The combination of all three markers further improved diagnostic sensitivity for PHC [].
Q6: Has GPDA been studied in other research contexts beyond diagnostics?
A6: Yes, the gene encoding for the GPDA enzyme (gpdA) in Aspergillus nidulans has been studied for its transcriptional regulation under osmotic stress. Research suggests that the gpdA promoter is activated by osmotic signals, leading to increased production of the enzyme []. This finding has implications for understanding how fungi adapt to stress conditions.
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